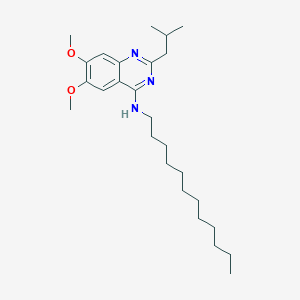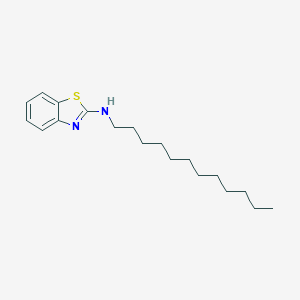![molecular formula C20H20BrN3OS B303554 3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303554.png)
3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is also known as TQ6, and it belongs to the class of thieno[2,3-b]quinolines.
作用機序
The mechanism of action of TQ6 is not fully understood. However, it has been suggested that TQ6 may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. TQ6 may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell growth and division.
Biochemical and Physiological Effects:
TQ6 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. TQ6 has also been shown to modulate the expression of various genes involved in cancer development and progression. Moreover, TQ6 has been shown to induce oxidative stress in cancer cells, leading to their death.
実験室実験の利点と制限
TQ6 has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. TQ6 also exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for further research. However, TQ6 has some limitations as well. Its mechanism of action is not fully understood, and its toxicity profile has not been extensively studied.
将来の方向性
There are several future directions for research on TQ6. One direction is to further investigate its mechanism of action to gain a better understanding of how it exerts its anticancer activity. Another direction is to study its toxicity profile and pharmacokinetics to determine its potential as a therapeutic agent. Moreover, TQ6 can be modified to improve its potency and selectivity against cancer cells. Finally, TQ6 can be used as a lead compound for the development of new anticancer agents.
合成法
The synthesis of TQ6 involves a multi-step reaction sequence that starts with the condensation of 4-bromo-2-methylphenylamine with ethyl 4-chloroacetoacetate to form an intermediate. This intermediate is then treated with thioacetic acid to yield the target compound TQ6.
科学的研究の応用
TQ6 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. TQ6 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
製品名 |
3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
分子式 |
C20H20BrN3OS |
分子量 |
430.4 g/mol |
IUPAC名 |
3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H20BrN3OS/c1-10-3-5-16-12(7-10)9-14-17(22)18(26-20(14)24-16)19(25)23-15-6-4-13(21)8-11(15)2/h4,6,8-10H,3,5,7,22H2,1-2H3,(H,23,25) |
InChIキー |
YPQQENUIPVYARB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=C(C=C(C=C4)Br)C)N |
正規SMILES |
CC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303491.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)
![3-amino-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303494.png)